molecular formula C15H20ClN2O3P B15161671 Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate CAS No. 141931-27-3

Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate

Cat. No.: B15161671
CAS No.: 141931-27-3
M. Wt: 342.76 g/mol
InChI Key: QABXMNOVGVUNFV-UHFFFAOYSA-N
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Description

Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate is a chemical compound with the molecular formula C14H19ClN2O3P. It is known for its unique structure, which includes a phosphoryl group attached to a 3-chlorobenzoate moiety and two pyrrolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with dipyrrolidin-1-ylphosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzoates, depending on the type of reaction and reagents used .

Scientific Research Applications

Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dipyrrolidin-1-ylphosphoryl benzoate
  • Dipyrrolidin-1-ylphosphoryl 4-chlorobenzoate
  • Dipyrrolidin-1-ylphosphoryl 2-chlorobenzoate

Uniqueness

Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

CAS No.

141931-27-3

Molecular Formula

C15H20ClN2O3P

Molecular Weight

342.76 g/mol

IUPAC Name

dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate

InChI

InChI=1S/C15H20ClN2O3P/c16-14-7-5-6-13(12-14)15(19)21-22(20,17-8-1-2-9-17)18-10-3-4-11-18/h5-7,12H,1-4,8-11H2

InChI Key

QABXMNOVGVUNFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(N2CCCC2)OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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